molecular formula C11H13N3O3 B14380196 N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide CAS No. 89861-99-4

N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide

Cat. No.: B14380196
CAS No.: 89861-99-4
M. Wt: 235.24 g/mol
InChI Key: YXTBGVSBLUBHLE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitropyridine ring and a dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a nitropyridine ring and a dimethylamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89861-99-4

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N,N-dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C11H13N3O3/c1-8-10(14(16)17)6-4-9(12-8)5-7-11(15)13(2)3/h4-7H,1-3H3

InChI Key

YXTBGVSBLUBHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=CC(=O)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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